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molecular formula C9H13N3O5 B8688423 1,3-Propanediol, 2-[(6-methoxy-3-nitro-2-pyridinyl)amino]-

1,3-Propanediol, 2-[(6-methoxy-3-nitro-2-pyridinyl)amino]-

Cat. No. B8688423
M. Wt: 243.22 g/mol
InChI Key: BETAXRDTVFAQMF-UHFFFAOYSA-N
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Patent
US08097628B2

Procedure details

6-Methoxy-2-chloro-3-nitropyridine (36.94 g, 195.9 mmol) and 2-aminopropane-1,3-diol (35.65 g, 391.3 mmol) were stirred in ethanol (500 ml) at reflux under argon for 3 h. The mixture was allowed to cool to room temperature and left overnight. The solvent was partially removed under reduced pressure (to ca. 150 ml) and the resulting bright yellow slurry was poured into ice-water (1.5 L) with vigorous stirring. The mixture was stirred for 1 h then filtered with suction while cold. The solid was washed with ice-cold water (200 ml) and air-dried to give the title compound as a bright yellow solid (45.03 g, 94%). LCMS showed desired product (93%) plus 7% starting material. The product was used without further purification.
Quantity
36.94 g
Type
reactant
Reaction Step One
Quantity
35.65 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[N:8]=[C:7](Cl)[C:6]([N+:10]([O-:12])=[O:11])=[CH:5][CH:4]=1.[NH2:13][CH:14]([CH2:17][OH:18])[CH2:15][OH:16]>C(O)C>[CH3:1][O:2][C:3]1[N:8]=[C:7]([NH:13][CH:14]([CH2:17][OH:18])[CH2:15][OH:16])[C:6]([N+:10]([O-:12])=[O:11])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
36.94 g
Type
reactant
Smiles
COC1=CC=C(C(=N1)Cl)[N+](=O)[O-]
Name
Quantity
35.65 g
Type
reactant
Smiles
NC(CO)CO
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux under argon for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solvent was partially removed under reduced pressure (to ca. 150 ml)
ADDITION
Type
ADDITION
Details
the resulting bright yellow slurry was poured into ice-water (1.5 L) with vigorous stirring
FILTRATION
Type
FILTRATION
Details
then filtered with suction while cold
WASH
Type
WASH
Details
The solid was washed with ice-cold water (200 ml)
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1=CC=C(C(=N1)NC(CO)CO)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 45.03 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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